![molecular formula C8H3F4NO B1318719 3-Fluoro-4-(trifluoromethoxy)benzonitrile CAS No. 886498-94-8](/img/structure/B1318719.png)
3-Fluoro-4-(trifluoromethoxy)benzonitrile
Overview
Description
3-Fluoro-4-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3F4NO and a molecular weight of 205.11 . It is used for research purposes and in the manufacture of other substances .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-(trifluoromethoxy)benzonitrile can be represented by the SMILES notation:C1=CC(=C(C=C1C#N)F)OC(F)(F)F
. This indicates that the compound contains a benzene ring with a nitrile (C#N), a fluoro (F), and a trifluoromethoxy (OCF3) group attached to it . Physical And Chemical Properties Analysis
3-Fluoro-4-(trifluoromethoxy)benzonitrile is a liquid at ambient temperature . It has a flash point of 60/5mm . Further physical and chemical properties are not detailed in the sources retrieved.Scientific Research Applications
1. Chemical Synthesis and Modification
3-Fluoro-4-(trifluoromethoxy)benzonitrile and its derivatives have been used extensively in chemical synthesis. For instance, the iodination of similar compounds via C–H lithiation and subsequent treatment with iodine under continuous flow conditions has been described, showcasing its utility in creating specific regioisomers and demonstrating the compound's relevance in organometallic chemistry (Dunn et al., 2018). Furthermore, the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, from m-fluoro-(trifluoromethyl)benzene via a series of reactions, highlights the compound's significance in the production of pharmaceutical intermediates (Tong-bin, 2012).
2. Material Science and Spectroscopy
In material science, studies have focused on the structure and interactions of fluorinated benzonitrile derivatives. For example, research on ESR spectra and the structure of radical-anions of fluorinated benzonitrile derivatives provides valuable insights into their planar π radical nature and non-planar deformations due to the pseudo-Jahn-Teller effect, which is crucial for understanding the electronic structure and reactivity of these compounds (Starichenko et al., 1985). Additionally, the study of C−H···F interactions in the crystal structures of fluorobenzenes contributes to a deeper understanding of weak intermolecular interactions, which is fundamental in crystallography and molecular design (Thalladi et al., 1998).
3. Photocatalysis and Light-Mediated Reactions
The compound and its derivatives have found applications in photocatalysis and light-mediated reactions. The photocatalytic generation of highly electrophilic intermediates from 4-(trifluoromethoxy)benzonitrile demonstrates the compound's role in synthesizing carbonates, carbamates, and urea derivatives, indicating its potential in organic synthesis and material chemistry (Petzold et al., 2018).
Safety and Hazards
3-Fluoro-4-(trifluoromethoxy)benzonitrile is classified as acutely toxic if swallowed, harmful in contact with skin or if inhaled, and may cause skin and eye irritation, as well as respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
3-fluoro-4-(trifluoromethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDFWWSJQONADD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601272444 | |
Record name | 3-Fluoro-4-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601272444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886498-94-8 | |
Record name | 3-Fluoro-4-(trifluoromethoxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886498-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601272444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.